molecular formula C12H16O2 B086620 Butyl phenylacetate CAS No. 122-43-0

Butyl phenylacetate

Cat. No. B086620
CAS RN: 122-43-0
M. Wt: 192.25 g/mol
InChI Key: LDOXTQYWWYXYSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n-butyl phenylacetate can be achieved through a one-step method from benzylcyanide and butanol in the presence of H_2SO_4. Optimal conditions for this synthesis have been identified, leading to high yields and purity of the product. The structure of n-butyl phenylacetate is confirmed through spectroscopic methods such as FT-IR and NMR spectrum analysis (Cui Yu-min, 2006).

Molecular Structure Analysis

The molecular structure of butyl phenylacetate enolates has been explored through spectroscopic determinations, including IR and 13 C NMR spectroscopy. These studies have enabled the assignment of the E or Z configuration to the enolates, providing detailed insights into their structural characteristics (J. Corset et al., 1993).

Chemical Reactions and Properties

Research into the reactions of phenylacetate derivatives has unveiled a variety of chemical behaviors. For example, the diazotization of 3-phenyl-1-butylamine leads to the formation of several ester products, demonstrating extensive isotope-position rearrangement and highlighting the compound's reactive nature (A. W. Fort & R. E. Leary, 1960).

Physical Properties Analysis

The synthesis of derivatives such as dialkyltin derivatives of α-methoxy- and α-acetoxy-phenylacetic acids has provided insights into the physical properties of butyl phenylacetate and its derivatives. X-ray diffraction analysis alongside IR and Mossbauer spectroscopies has shed light on the solid-state structures and spectral data, indicating their structural and physical characteristics (V. S. Petrosyan et al., 1996).

Chemical Properties Analysis

Investigations into the chemical properties of butyl phenylacetate have revealed its potential as a biofuel additive, emphasizing the compound's sustainability and the eco-friendliness of its production route. Kinetic studies on the formation of butyl acetate through heterogeneously catalyzed transesterification have demonstrated its feasibility and efficiency, providing a promising outlook for its use in renewable energy sources (Sami H. Ali et al., 2011).

Scientific Research Applications

  • Recovery and Extraction Studies :

    • Phenylacetic acid, closely related to Butyl phenylacetate, is significant in the pharmaceutical industry, particularly in antibiotic production. Studies have investigated the recovery of phenylacetic acid from aqueous waste using tri-n-butyl phosphate in different solvents. Such research is crucial for efficient waste management and resource recovery in pharmaceutical processes (Wasewar et al., 2015).
    • Another study focused on the reactive extraction of phenylacetic acid using tri-n-butyl phosphate in various diluents, which is relevant for the removal of phenylacetic acid from aqueous phases, potentially applicable in industrial processes (Athankar et al., 2013).
  • Chemical Synthesis and Catalysis :

    • The synthesis of n-butyl phenylacetate from benzylcyanide using a one-step method demonstrates an efficient approach to producing Butyl phenylacetate. This study is crucial for understanding the chemical synthesis processes involved in producing such compounds (Cui Yu-min, 2006).
  • Pharmaceutical Applications :

    • Phenylacetic acid, which is structurally related to Butyl phenylacetate, has been studied for its selective activity against malignant gliomas. This indicates potential therapeutic applications in treating certain types of brain tumors (Samid et al., 1994).
    • A study on the continuous enzymatic hydrolysis of Penicillin G into phenylacetic acid highlights the role of phenylacetic acid in pharmaceutical manufacturing processes (Hollander et al., 2002).
  • Environmental Applications :

    • Research on the treatment of gases containing Butyl acetate, n-butyl alcohol, and phenylacetic acid using bio-trickling filters indicates the importance of managing industrial emissions, particularly from pharmaceutical factories. This study is relevant for environmental management and pollution control (Wang et al., 2005).

Safety And Hazards

Butyl phenylacetate can cause skin irritation and serious eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

butyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOXTQYWWYXYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059541
Record name Benzeneacetic acid, butyl ester
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; pleasant rose and honey-like odour
Record name Butyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

133.00 to 135.00 °C. @ 15.00 mm Hg
Record name Butyl phenylacetate
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Solubility

Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol)
Record name Butyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.997
Record name Butyl phenylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl phenylacetate

CAS RN

122-43-0
Record name Butyl phenylacetate
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Record name Butyl phenylacetate
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Record name Benzeneacetic acid, butyl ester
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Record name Butyl phenylacetate
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Record name BUTYL PHENYLACETATE
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Record name Butyl phenylacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Toluene (1.38 g), n-butanol (74 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 65 mg n-butyl phenylacetate was obtained by column chromatography, in a yield of 68%. 1HNMR (400 MHz, CDCl3) δ 0.88 (t, J=7.6 Hz, 3H), 1.29-1.38 (m, 2H), 1.55-1.62 (m, 2H), 3.60 (s, 2H), 4.06 (t, J=6.8 Hz, 2H), 7.23-7.33 (m, 5H); 13CNMR (100 MHz, CDCl3) δ 13.7, 19.1, 30.6, 41.5, 64.7, 127.0, 128.5, 129.3, 134.3, 171.7; HRMS (ESI) calcd. for C12H16NaO2 [M+Na]: 215.1043. found: 215.1042. The n-butyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 43 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
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reactant
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[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
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reactant
Reaction Step One
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0 (± 1) mol
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74 mg
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Synthesis routes and methods II

Procedure details

The process of Example 4 was followed, using 45 ml. of butanol, 12.5 g. of potassium hydroxide, and 4.6 g. of 1,1,1-trichloro-2-phenylethane. The reflux was carried on for 8 hours, at 110°. The product was 3.85 g. of rather impure oil, apparently containing some of the 2-chloro-2-butoxystyrene impurity, which was converted to desired product by adding 8 ml. of butanol and 40 ml. of 1 N hydrochloric acid and stirring the mixture for 20 minutes. The layers were separated, and the aqueous was extracted with two 30 ml. portions of diethyl ether. The organics were combined and washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated under vacuum to obtain 4.2 g. of partially purified product, 77% pure by vapor phase chromatography.
Quantity
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2-chloro-2-butoxystyrene
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
J Corset, F Froment, MF Lautie… - Journal of the …, 1993 - ACS Publications
Thestructures of Li and K methyl and/erf-butyl phenylacetate enolates A, M and B, M have been examined by IR and 13C NMR spectroscopy indifferent solvents and solvent mixtures. In …
Number of citations: 52 pubs.acs.org
SG Voronina, OA Revkov, AL Perkels' - Kinetics and catalysis, 2006 - Springer
… [6], benzyl phenylacetate [7], and tert-butyl phenylacetate [8]. In this work, we used tert-butyl phenylacetate in order to study the kinetics and mechanisms of the oxidative decomposition …
Number of citations: 7 link.springer.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… butyl phenylacetate and read-across analog methyl benzoate (CAS# 93-58-3) show that butyl phenylacetate … completed based on UV spectra; butyl phenylacetate is not expected to be …
V Dryanska - Synthetic Communications, 1985 - Taylor & Francis
… Abstract Tert-butyl phenylacetate is reacted with derivatives of cinnaaic acid, chalkone end ben lideneaniline under phase-transfer … Using tertbutyl phenylacetate as a CH-acidic …
Number of citations: 9 www.tandfonline.com
DL Yabroff, CW Porter - Journal of the American Chemical Society, 1932 - ACS Publications
… By a modification of a method used by Houben1 in the preparation of terpineol acetate we have succeeded in preparing pure tertiary butyl phenylacetate in yields equalto 65% of the …
Number of citations: 2 pubs.acs.org
G Clark - Perfumer and Flavorist, 2001 - img.perfumerflavorist.com
Butyl acetate: The use of lower aliphatic esters to create fruit flavors is most interesting and intriguing. Many of the flavors of our common fruits can be mimicked using a number of …
Number of citations: 1 img.perfumerflavorist.com
AM Api, D Belsito, D Botelho… - Food and chemical …, 2023 - pubmed.ncbi.nlm.nih.gov
Update to RIFM fragrance ingredient safety assessment, butyl phenylacetate, CAS Registry Number 122-43-0 Update to RIFM fragrance ingredient safety assessment, butyl …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
WG Kenyon, RB Meyer, CR Hauser - The Journal of Organic …, 1963 - ACS Publications
… Similarly, -butyl phenylacetate was alkylated with representative halides through the sodio … Similarly ¿-butyl phenylacetate was alkylated through its sodio intermediate III to form IV in …
Number of citations: 28 pubs.acs.org
T OGURI, T SHIOIRI, S YAMADA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… only and tert—butyl phenylacetate did not undergo the above … In contrast, tert—butyl phenylacetate was subjected to the … derived from tert—butyl phenylacetate smoothly proceeded to …
Number of citations: 13 www.jstage.jst.go.jp
RJ De Pasquale, M Vogel - The Journal of Organic Chemistry, 1970 - ACS Publications
… Possibly -butyl phenylacetate could afford dibenzyl ketone via Claisen condensation followed by elimination of isobutylene and C02. However, when ¿-butyl ester V was …
Number of citations: 5 pubs.acs.org

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